(2,5-Dimethyl-1-benzothien-3-yl)acetic acid
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Overview
Description
(2,5-Dimethyl-1-benzothien-3-yl)acetic acid is an organic compound with the molecular formula C12H12O2S and a molecular weight of 220.29 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with two methyl groups and an acetic acid moiety. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1-benzothien-3-yl)acetic acid typically involves the reaction of 2,5-dimethylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-1-benzothien-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
(2,5-Dimethyl-1-benzothien-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1-benzothien-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
- (3-Methyl-1-benzothien-2-yl)acetic acid
- (5-Methyl-1-benzothien-3-yl)acetic acid
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Comparison: (2,5-Dimethyl-1-benzothien-3-yl)acetic acid is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6179-14-2 |
---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C12H12O2S/c1-7-3-4-11-10(5-7)9(6-12(13)14)8(2)15-11/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
PPQSTBXLLLHYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2CC(=O)O)C |
Origin of Product |
United States |
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